molecular formula C8H5BrN2O2 B592048 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1019021-93-2

7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B592048
Key on ui cas rn: 1019021-93-2
M. Wt: 241.044
InChI Key: NNBDKJHKUYMGLT-UHFFFAOYSA-N
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Patent
US09174981B2

Procedure details

Added ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate (15 g, 56 mmol) and lithium hydroxide monohydrate (3 g, 71.4 mmol) into tetrahydrofuran/ethanol/water (1:2:1, 560 mL total) solution. After stirring at ambient temperature overnight, the solvent was removed under vacuum to give a yellow gum. Water (300 mL) and dichloromethane was added, and the phases were separated. The aqueous layer was cooled in an ice-water bath before adjusting the pH to 3 using 2N sulfuric acid. The product precipitated out and was collected by filtration and washed with a small amount of water (50 mL) before drying under vacuum to give 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid as an off-white solid (8.3 g).
Quantity
15 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
3 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran ethanol water
Quantity
560 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[C:8]([C:11]([O:13]CC)=[O:12])=[CH:9][N:10]=[C:4]2[CH:3]=1.O.[OH-].[Li+].O1CCCC1.C(O)C.O.O>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[C:8]([C:11]([OH:13])=[O:12])=[CH:9][N:10]=[C:4]2[CH:3]=1 |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=CC=2N(C=C1)C(=CN2)C(=O)OCC
Name
lithium hydroxide monohydrate
Quantity
3 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
tetrahydrofuran ethanol water
Quantity
560 mL
Type
reactant
Smiles
O1CCCC1.C(C)O.O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a yellow gum
CUSTOM
Type
CUSTOM
Details
the phases were separated
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was cooled in an ice-water bath
CUSTOM
Type
CUSTOM
Details
The product precipitated out
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with a small amount of water (50 mL)
CUSTOM
Type
CUSTOM
Details
before drying under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=2N(C=C1)C(=CN2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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